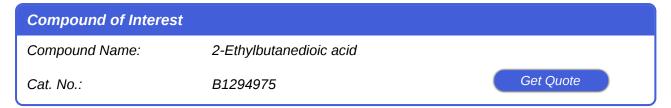


# Spectroscopic Profile of 2-Ethylbutanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Ethylbutanedioic acid** (also known as 2-Ethylsuccinic acid), CAS 636-48-6. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the expected spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols and data presented in a clear, tabular format for ease of reference.

### Introduction

**2-Ethylbutanedioic acid** is a dicarboxylic acid with the molecular formula  $C_6H_{10}O_4$  and a molecular weight of 146.14 g/mol . Its structure, featuring a chiral center at the second carbon, makes spectroscopic analysis crucial for unambiguous identification and stereochemical assignment. This guide synthesizes available spectroscopic data to provide a foundational reference for professionals working with this molecule.

# **Spectroscopic Data Summary**

The following sections and tables summarize the key spectroscopic data for **2-Ethylbutanedioic acid**.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**



NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-Ethylbutanedioic acid**, both <sup>1</sup>H and <sup>13</sup>C NMR provide diagnostic signals for its structural verification.

#### <sup>1</sup>H NMR (Proton NMR) Data

A <sup>1</sup>H NMR spectrum of 2-Ethylsuccinic acid has been reported. The chemical shifts ( $\delta$ ) are influenced by the electron-withdrawing carboxylic acid groups and the alkyl chain.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz
-COOH	~10-12	Broad Singlet	2H	-
-CH(CH2COOH)-	~2.7-2.9	Multiplet	1H	-
-CH₂COOH	~2.4-2.6	Multiplet	2H	-
-CH₂CH₃	~1.6-1.8	Multiplet	2H	-
-CH₂CH₃	~0.9-1.0	Triplet	ЗН	~7.5

Note: The exact chemical shifts can vary depending on the solvent and concentration.

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

While a specific experimental spectrum for **2-Ethylbutanedioic acid** is not readily available, the expected chemical shifts can be predicted based on the functional groups present.

Carboxylic acid carbons typically appear in the downfield region of the spectrum.

Carbon Assignment	Expected Chemical Shift (δ) ppm	
СООН	170 - 185	
-CH(CH₂COOH)-	40 - 50	
-CH₂COOH	30 - 40	
-CH <sub>2</sub> CH <sub>3</sub>	20 - 30	
-CH <sub>2</sub> CH <sub>3</sub>	10 - 15	



Note: These are predicted ranges. Actual experimental values may vary.

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Ethylbutanedioic acid** is expected to show characteristic absorption bands for the carboxylic acid groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibrational Mode
3300 - 2500	Strong, Broad	О-Н	Stretching
2970 - 2850	Medium-Strong	С-Н	Stretching
1760 - 1690	Strong	C=O	Stretching
1470 - 1450	Medium	С-Н	Bending
1320 - 1210	Medium	C-O	Stretching
950 - 910	Medium, Broad	О-Н	Bending (out-of-plane)

Note: The broadness of the O-H stretch is due to hydrogen bonding between the carboxylic acid moieties.

# **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While experimental electron ionization (EI) or electrospray ionization (ESI) mass spectra for **2-Ethylbutanedioic acid** are not widely published, predicted data for various adducts are available.

Adduct	Predicted m/z
[M+H] <sup>+</sup>	147.0652
[M+Na] <sup>+</sup>	169.0471
[M-H] <sup>-</sup>	145.0506
[M+NH4]+	164.0917



Note: These values are predicted and serve as a guide for mass spectral analysis. Experimental fragmentation patterns would depend on the ionization technique used.

# **Experimental Protocols**

The following are generalized experimental protocols for acquiring the spectroscopic data presented. Specific instrument parameters may require optimization.

## **NMR Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of 2-Ethylbutanedioic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or D<sub>2</sub>O) in a 5 mm NMR tube.
   Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
- ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the coaddition of 16-32 scans.
- ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond).
- Sample Preparation (Liquid Film): If the sample is a low-melting solid or can be melted, a thin liquid film can be prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Record the spectrum over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the empty accessory should be recorded and subtracted from the sample spectrum.

# **Mass Spectrometry**

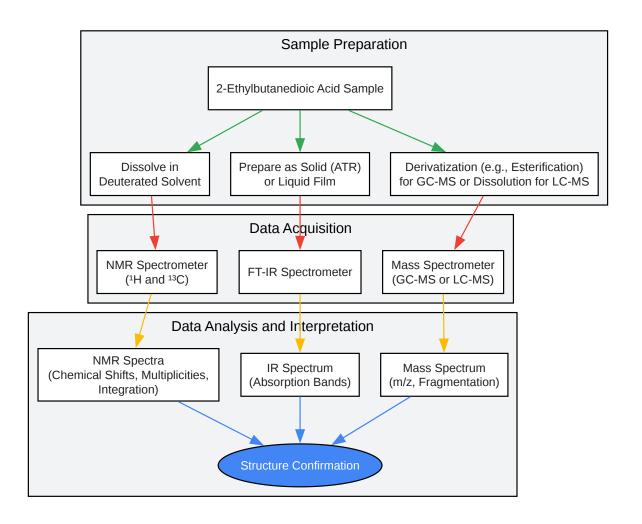


- Sample Preparation (GC-MS): Due to the low volatility of dicarboxylic acids, derivatization is
  typically required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common
  method is esterification (e.g., with methanolic HCl or diazomethane) to form the more volatile
  methyl esters. The derivatized sample is then dissolved in a suitable solvent (e.g., hexane or
  ethyl acetate).
- GC-MS System and Conditions:
  - Injector: Split/splitless injector at 250°C.
  - Column: A nonpolar capillary column (e.g., DB-5ms).
  - Oven Program: A temperature gradient program, for example, starting at 50°C and ramping up to 250°C.
  - Ionization: Electron Ionization (EI) at 70 eV.
- Sample Preparation (LC-MS): For Liquid Chromatography-Mass Spectrometry (LC-MS), dissolve the sample in a suitable mobile phase, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.
- LC-MS System and Conditions:
  - Column: A C18 reversed-phase column.
  - Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
  - Ionization: Electrospray Ionization (ESI) in either positive or negative ion mode.

## **Workflow Visualization**

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Ethylbutanedioic acid**.





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